

Chemical and physical properties of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

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Compound of Interest

Compound Name: (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

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An In-Depth Technical Guide on (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, also known as (S)-4-hydroxyphenylglycol, is a chiral diol derivative that has garnered interest in the scientific community. It is recognized as an active constituent isolated from the aerial parts of *Angelica sinensis*, a plant with a long history in traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** is presented below. The data has been compiled from various sources, although some specific experimental values like melting and boiling points remain to be definitively published in readily available literature.

Table 1: Chemical and Physical Properties of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**

Property	Value	Reference(s)
IUPAC Name	(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol	[4]
Synonyms	(S)-4-hydroxyphenylglycol, (S)-p-hydroxyphenylethylene glycol	[5]
CAS Number	622854-00-6	[3][4]
Molecular Formula	C ₈ H ₁₀ O ₃	[3][4][5]
Molecular Weight	154.16 g/mol	[3][4][5]
Appearance	Solid (at room temperature)	[4]
Solubility	Soluble in DMSO and ethanol.	[4]
XlogP	-0.90	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	2	[5]

Table 2: Spectroscopic Data of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**

Spectroscopic Data	Details	Reference(s)
¹ H NMR	Aromatic protons observed in the range of δ 4.59–7.31 ppm. Specific shifts for other protons are not readily available in the searched literature.	[4]
¹³ C NMR	Specific spectral data not readily available in the searched literature.	
Mass Spectrometry	Exact Mass: 154.062994177 g/mol	[5]
IR Spectroscopy	Specific spectral data not readily available in the searched literature.	

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** are crucial for its further study and application. Below are generalized methodologies based on common organic chemistry practices and information gathered on related compounds.

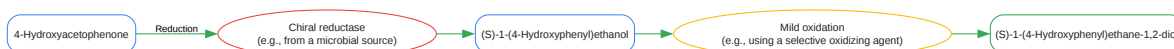
Synthesis

Several synthetic routes can be envisaged for **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**, with the choice of method often depending on the desired yield, stereoselectivity, and scalability.

1. Biocatalytic Synthesis (Hypothetical Protocol)

This method leverages the enantioselectivity of enzymes for the synthesis of the (S)-enantiomer.

- Workflow:



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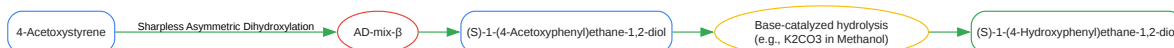
Biocatalytic synthesis workflow.

- Methodology:
 - Enzyme Selection and Preparation: A suitable chiral reductase enzyme is selected and prepared, often from a microbial source known for its stereoselective reduction of ketones.
 - Reduction of 4-Hydroxyacetophenone: 4-Hydroxyacetophenone is dissolved in a suitable buffer at an optimal pH for the enzyme (typically between 6.5-7.5). The reductase enzyme and a cofactor (e.g., NADPH) are added. The reaction is incubated at a controlled temperature (e.g., 25–37 °C) with gentle agitation until the substrate is consumed (monitored by TLC or HPLC).[4]
 - Work-up and Extraction: The reaction mixture is quenched, and the product, (S)-1-(4-hydroxyphenyl)ethanol, is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated.
 - Hydroxylation: The resulting chiral alcohol is then subjected to a mild and selective hydroxylation step to introduce the second hydroxyl group, yielding the final diol.
 - Purification: The final product is purified using column chromatography on silica gel.

2. Asymmetric Dihydroxylation (Hypothetical Protocol)

This method involves the stereoselective dihydroxylation of a styrene precursor.

- Workflow:



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Asymmetric dihydroxylation workflow.

- Methodology:
 - Reaction Setup: 4-Acetoxystyrene is dissolved in a mixture of t-butanol and water.
 - Addition of Reagents: The Sharpless AD-mix- β is added to the solution at room temperature with vigorous stirring.
 - Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
 - Quenching and Extraction: The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
 - Deprotection: The resulting acetate-protected diol is dissolved in methanol, and a base (e.g., potassium carbonate) is added to hydrolyze the acetate group.
 - Purification: The final product is purified by column chromatography.

Purification

Purification of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**, whether from a synthetic reaction or a natural product extract, typically involves standard chromatographic techniques.

- Methodology:
 - Column Chromatography: The crude product is loaded onto a silica gel column.
 - Elution: A solvent gradient, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.
 - Fraction Collection: Fractions are collected and analyzed by TLC.
 - Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified **(S)-1-(4-Hydroxyphenyl)ethane-**

1,2-diol.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and chiral separation of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol**.

- Methodology:
 - Instrumentation: A standard HPLC system equipped with a UV detector is used.
 - Chiral Stationary Phase: A chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak) is essential for separating the enantiomers.
 - Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is commonly used as the mobile phase in normal-phase chromatography. The exact ratio is optimized to achieve good separation.
 - Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
 - Injection and Detection: The sample is injected onto the column, and the enantiomers are detected by their UV absorbance at a suitable wavelength (e.g., 275 nm). The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification.

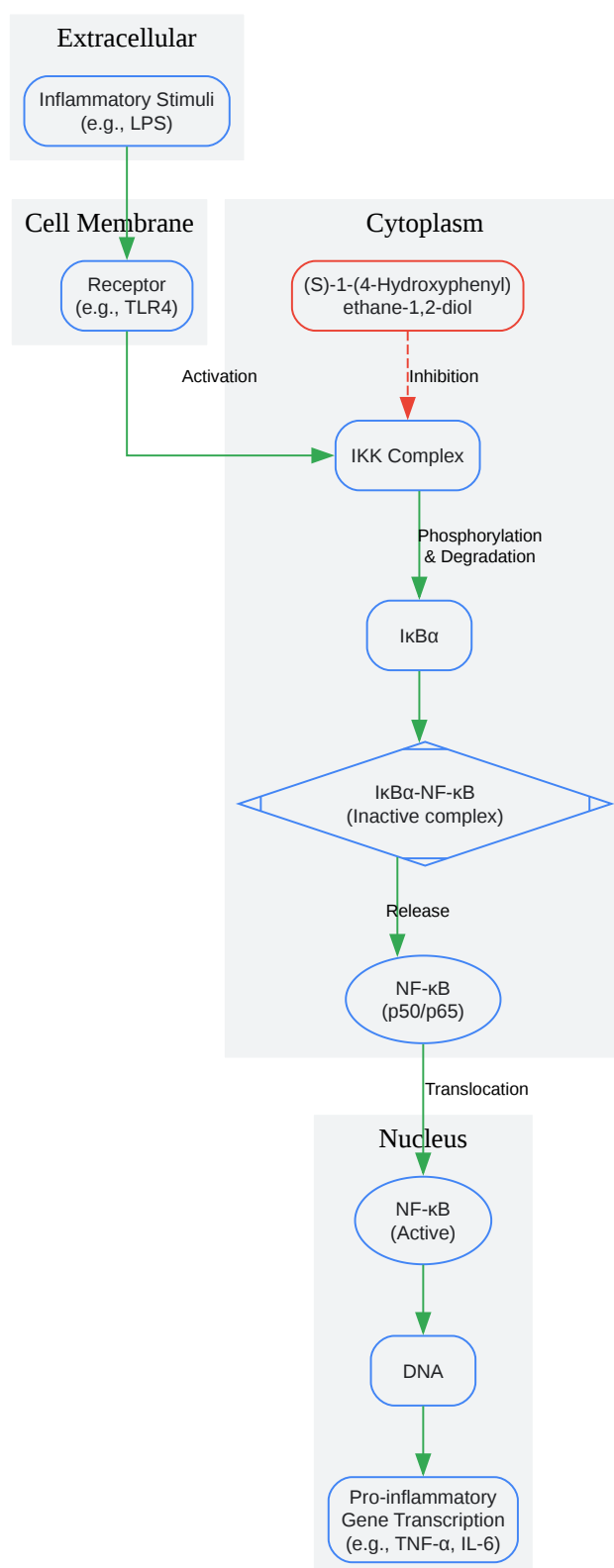
Biological Activity and Signaling Pathways

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is reported to possess anticoagulative and antibiotic activities, notably inhibiting the growth of *Aeromonas hydrophila*.^{[2][3]} As a constituent of *Angelica sinensis*, its biological effects are likely to contribute to the overall therapeutic properties of the plant extract.

Constituents of *Angelica sinensis* have been shown to modulate several key signaling pathways involved in inflammation and cell survival. While the direct action of **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** on these pathways is not yet fully elucidated, it is plausible that it contributes to the plant's anti-inflammatory effects through the modulation of pathways such as the NF-κB and PI3K/Akt pathways.

Potential Signaling Pathway Involvement

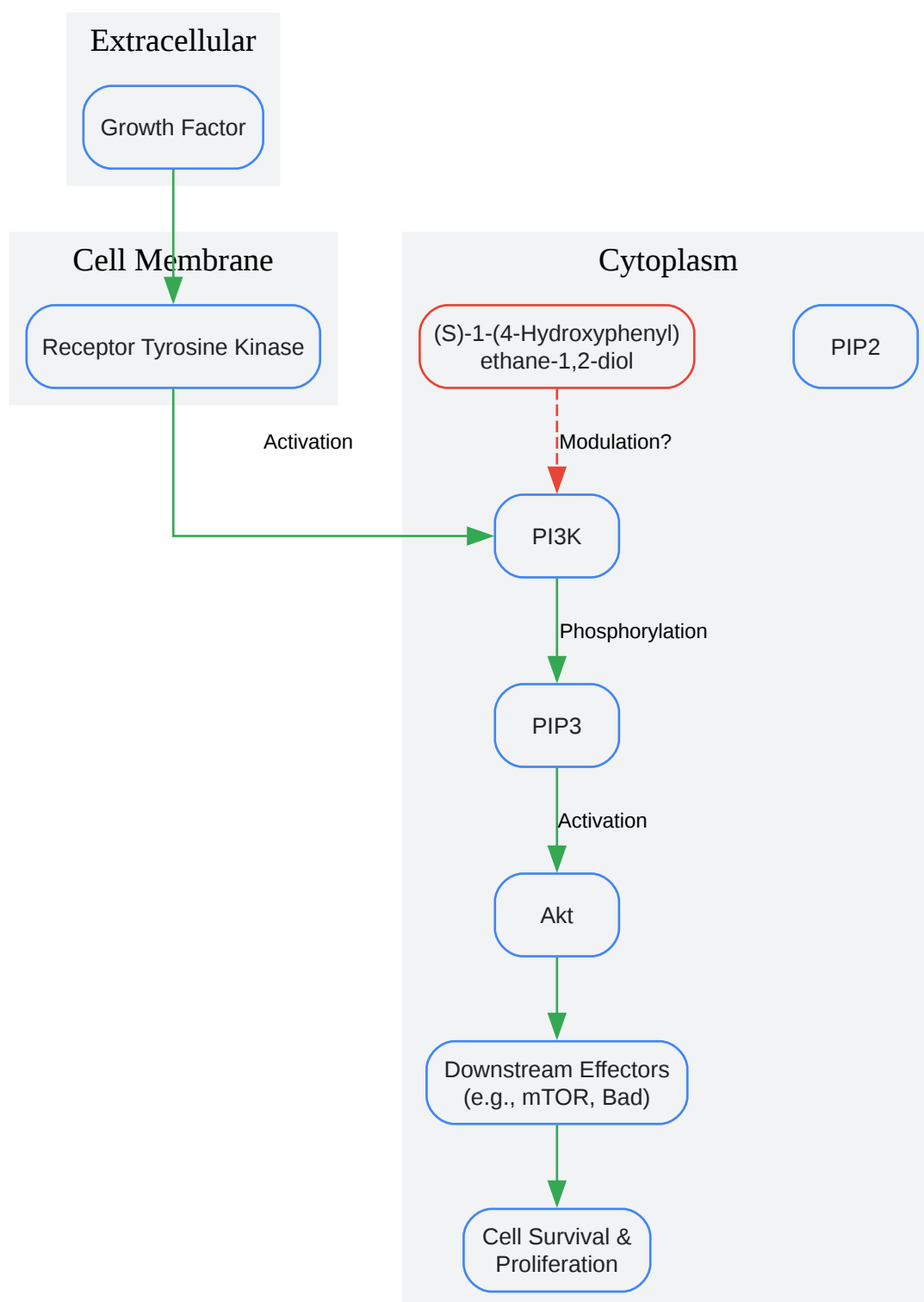
The diagram below illustrates a hypothetical mechanism by which **(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol** could exert anti-inflammatory effects by inhibiting the NF- κ B signaling pathway, a central regulator of inflammation.



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Hypothetical inhibition of the NF-κB pathway.

Another potential mechanism involves the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Modulation of this pathway could be relevant to the compound's effects in various cellular contexts.



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Potential modulation of the PI3K/Akt pathway.

Conclusion

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a promising natural product with documented biological activities. This guide has summarized its known chemical and physical properties and provided hypothetical yet plausible experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physical constants, and definitively map its interactions with cellular signaling pathways. Such studies will be invaluable for unlocking the full therapeutic potential of this interesting chiral molecule for researchers, scientists, and drug development professionals.

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References

- 1. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol | Benchchem [benchchem.com]
- 5. plantaedb.com [plantaedb.com]
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